Aripiprazole Impurity 10, with the chemical identifier 203395-78-2, is a significant impurity associated with Aripiprazole, an atypical antipsychotic medication primarily utilized in the treatment of schizophrenia and bipolar disorder. The identification and quantification of impurities like Aripiprazole Impurity 10 are crucial for ensuring the safety and efficacy of pharmaceutical products. This compound is one of several impurities that can arise during the synthesis of Aripiprazole, necessitating rigorous quality control measures in pharmaceutical manufacturing.
Aripiprazole Impurity 10 is classified as a pharmaceutical impurity. Its presence in drug formulations can affect the therapeutic outcomes and safety profiles of medications containing Aripiprazole. As such, it is essential to monitor its levels during drug production to comply with regulatory standards .
The synthesis of Aripiprazole Impurity 10 involves multiple steps that typically include specific reagents and controlled reaction conditions. A common synthetic route involves the reaction of 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinoline-2(1H)-one with various reagents under optimized laboratory conditions. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the impurity from related compounds during industrial production .
In laboratory settings, the synthesis may involve optimizing reaction parameters to maximize yield while minimizing impurities. For example, a study reported optimizing conditions for synthesizing Aripiprazole by adjusting substrate concentrations and reaction times, achieving high conversion rates of 90-99% .
Aripiprazole Impurity 10 has a molecular formula of and a molecular weight of approximately 448.4 g/mol. The compound appears as a solid powder with a purity greater than 95%. The structure includes multiple functional groups that contribute to its chemical reactivity and interaction with biological systems .
Property | Value |
---|---|
CAS Number | 203395-78-2 |
Molecular Formula | C23H27Cl2N3O2 |
Molecular Weight | 448.4 g/mol |
Appearance | Solid powder |
Purity | > 95% |
Aripiprazole Impurity 10 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for modifying the chemical structure of the impurity for further studies or applications. Common reagents used in these reactions include:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions could lead to halogenated compounds .
The mechanism of action for Aripiprazole Impurity 10 is closely related to that of its parent compound, Aripiprazole. This drug primarily targets dopaminergic receptors (D2) and serotonin receptors (5-HT1A). It functions as a partial agonist at D2 and 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity effectively, which is crucial for its therapeutic effects in treating psychiatric disorders .
Pharmacokinetics studies indicate that Aripiprazole has good bioavailability, influenced by factors such as genetic variations in metabolism (e.g., CYP2D6 phenotype) and interactions with other drugs.
Aripiprazole Impurity 10 exhibits specific physical properties that are important for its characterization:
These properties are critical for understanding how the impurity behaves during storage, formulation, and administration .
Aripiprazole Impurity 10 serves several important roles in scientific research:
Aripiprazole Impurity 10 (CAS No. 203395-78-2) is a structurally related compound of the antipsychotic drug aripiprazole. As a pharmacopoeia-listed impurity, it represents a critical quality parameter during aripiprazole manufacturing and analytical testing. Its identification and quantification are essential for meeting global regulatory standards for drug purity and patient safety [2]. This impurity exemplifies the complex challenges in controlling isomer profiles during synthetic processes and underscores the pharmaceutical industry’s reliance on advanced impurity reference materials for quality assurance.
Aripiprazole Impurity 10 is chemically designated as an isomer of aripiprazole. While the exact stereochemical or positional isomerism is not fully detailed in public sources, its classification as an "isomer" implies significant structural similarity to the parent drug, differing only in atomic arrangement or bond configuration. This impurity is supplied with comprehensive characterization data, including spectroscopic profiles and chromatographic behavior, to enable reliable identification and quantification in drug substances and products [2].
Table 1: Key Identifiers of Aripiprazole Impurity 10
Property | Detail |
---|---|
CAS Registry Number | 203395-78-2 |
Chemical Name | Aripiprazole Isomer |
Synonyms | Aripiprazole Impurity 10 |
Role in QC | Analytical Reference Standard |
Source Specifications | >95% purity (typical commercial supply) |
The impurity's synthesis follows stringent protocols to ensure suitability as a certified reference material (CRM). Suppliers provide it as a neat solid, requiring storage at 2–8°C to maintain stability. Its primary application lies in method development and validation for chromatographic assays, particularly for detecting and quantifying isomer-related impurities in aripiprazole active pharmaceutical ingredients (APIs) and formulations [2].
Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring drug safety by identifying and quantifying organic and inorganic impurities arising from synthesis, degradation, or storage. For aripiprazole, impurities originate from multiple pathways:
Aripiprazole Impurity 10 serves as a critical marker for assessing synthetic precision and purification efficacy. Its detection requires high-resolution analytical techniques, typically reversed-phase HPLC or UPLC coupled with mass spectrometry. These methods distinguish it from pharmacopoeial impurities such as Aripiprazole EP Impurity F (a piperazine N-oxide derivative) or EP Impurity G (a dimeric species) [1] [5].
Table 2: Common Aripiprazole Impurity Classes and Detection Strategies
Impurity Type | Example | Detection Approach |
---|---|---|
Starting Materials | 1-(2,3-Dichlorophenyl)piperazine | IPC testing during synthesis |
Process Intermediates | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one | HPLC-UV at 254 nm |
Isomeric Impurities | Aripiprazole Impurity 10 | Chiral chromatography or LC-MS |
Oxidative Degradants | Dehydroaripiprazole | Forced degradation studies + LC-MS |
Global pharmacopoeias mandate strict controls for identified and unidentified impurities in APIs. Aripiprazole Impurity 10 is recognized as a specified impurity requiring monitoring under International Council for Harmonisation (ICH) Q3A and Q3B guidelines. While not currently listed as a European Pharmacopoeia (EP) or United States Pharmacopeia (USP) named impurity, it aligns with the subcategory of "other impurities" with acceptance thresholds typically ≤0.15% [2] [5].
Regulatory submissions for aripiprazole generics (Abbreviated New Drug Applications, ANDAs) must include validated analytical methods capable of separating and quantifying this impurity. Failure to adequately control isomer impurities like Impurity 10 can result in regulatory deficiencies or rejection of marketing applications. Consequently, certified reference materials of this impurity are commercially supplied with traceable documentation, including certificates of analysis (CoA) detailing purity, testing methods, and stability data [2].
The impurity’s significance extends beyond compliance:
Table 3: Regulatory Status of Key Aripiprazole Impurities
Impurity | CAS Number | EP Status | USP Status |
---|---|---|---|
Aripiprazole EP Impurity F | 573691-09-5 | Named Impurity | Related Compound F |
Aripiprazole EP Impurity G | 1797986-18-5 | Named Impurity | Aripiprazole 4,4'-dimer |
1-(2,3-Dichlorophenyl)piperazine | 119532-26-2 | - | Related Compound C |
Aripiprazole Impurity 10 | 203395-78-2 | Unspecified Isomer | Unspecified Isomer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: